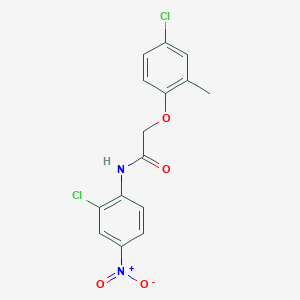![molecular formula C28H34O7 B11695236 ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11695236.png)
ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-メトキシ-4-(3,3,6,6-テトラメチル-1,8-ジオキソ-2,3,4,5,6,7,8,9-オクタヒドロ-1H-キサンテン-9-イル)フェノキシ]酢酸エチルは、独特の構造を持つ複雑な有機化合物です。キサンテン誘導体のクラスに属し、それらは多様な生物学的および化学的特性で知られています。この化合物は、三環式構造であるキサンテンコアの存在と、その反応性と用途に寄与するさまざまな官能基を特徴としています。
準備方法
合成経路と反応条件
[2-メトキシ-4-(3,3,6,6-テトラメチル-1,8-ジオキソ-2,3,4,5,6,7,8,9-オクタヒドロ-1H-キサンテン-9-イル)フェノキシ]酢酸エチルの合成は、一般的に複数のステップを伴います。一般的な方法の1つは、適切な触媒の存在下で、3,3,6,6-テトラメチル-1,8-ジオキソ-2,3,4,5,6,7,8,9-オクタヒドロ-1H-キサンテンと2-メトキシ-4-ヒドロキシフェニル酢酸を縮合させることです。反応は、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。得られた中間体は、次に酢酸エチルでエステル化されて最終生成物が得られます。
工業生産方法
工業的な設定では、[2-メトキシ-4-(3,3,6,6-テトラメチル-1,8-ジオキソ-2,3,4,5,6,7,8,9-オクタヒドロ-1H-キサンテン-9-イル)フェノキシ]酢酸エチルの生産には、一貫した品質と収量を確保するために、連続フローリアクターの使用が関与する可能性があります。温度、圧力、反応時間などのプロセスパラメータは、合成の効率を最大限に高めるように最適化されます。さらに、再結晶やクロマトグラフィーなどの精製技術が採用されて、高純度の化合物が得られます。
化学反応の分析
反応の種類
[2-メトキシ-4-(3,3,6,6-テトラメチル-1,8-ジオキソ-2,3,4,5,6,7,8,9-オクタヒドロ-1H-キサンテン-9-イル)フェノキシ]酢酸エチルは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノンを生成するために酸化することができます。
還元: 還元反応は、カルボニル基をヒドロキシル基に変換することができます。
置換: フェノキシ基は、求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、頻繁に使用される還元剤です。
置換: アミンやチオールなどの求核剤を置換反応で使用できます。
主要な生成物
酸化: キノンおよび関連誘導体。
還元: ヒドロキシル化キサンテン誘導体。
置換: さまざまな置換フェノキシ酢酸。
科学研究アプリケーション
[2-メトキシ-4-(3,3,6,6-テトラメチル-1,8-ジオキソ-2,3,4,5,6,7,8,9-オクタヒドロ-1H-キサンテン-9-イル)フェノキシ]酢酸エチルは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: キサンテンコアのために、蛍光プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性について研究されています。
産業: 鮮やかな色の特性により、染料や顔料の開発に使用されます。
科学的研究の応用
ETHYL 2-[2-METHOXY-4-(3,3,6,6-TETRAMETHYL-1,8-DIOXO-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHEN-9-YL)PHENOXY]ACETATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of various materials and chemicals, contributing to advancements in industrial processes.
作用機序
[2-メトキシ-4-(3,3,6,6-テトラメチル-1,8-ジオキソ-2,3,4,5,6,7,8,9-オクタヒドロ-1H-キサンテン-9-イル)フェノキシ]酢酸エチルの作用機序には、さまざまな分子標的との相互作用が関与しています。キサンテンコアはDNAとインターカレーションして、潜在的な抗がん効果をもたらす可能性があります。さらに、この化合物は、炎症経路に関与する特定の酵素を阻害して、抗炎症特性に寄与する可能性があります。
類似化合物との比較
類似化合物
[2-メトキシ-4-(3,3,6,6-テトラメチル-1,8-ジオキソ-2,3,4,5,6,7,8,9-オクタヒドロ-1H-キサンテン-9-イル)フェノキシ]酢酸エチル: 独特のキサンテンコアと多様な用途で知られています。
[2-メトキシ-4-(3,3,6,6-テトラメチル-1,8-ジオキソ-2,3,4,5,6,7,8,9-オクタヒドロ-1H-キサンテン-9-イル)フェノキシ]プロピオン酸エチル: 類似の構造ですが、プロピオン酸エステル基があり、反応性と用途が異なります。
[2-メトキシ-4-(3,3,6,6-テトラメチル-1,8-ジオキソ-2,3,4,5,6,7,8,9-オクタヒドロ-1H-キサンテン-9-イル)フェノキシ]酢酸メチル: メチルエステル基を含んでおり、溶解性と生物活性に影響を与えます。
独自性
[2-メトキシ-4-(3,3,6,6-テトラメチル-1,8-ジオキソ-2,3,4,5,6,7,8,9-オクタヒドロ-1H-キサンテン-9-イル)フェノキシ]酢酸エチルは、その特定のエステル基により、その化学反応性と生物学的相互作用に影響を与えます。その独特の構造は、さまざまな分野で幅広い用途を可能にし、研究および産業目的のための貴重な化合物となります。
特性
分子式 |
C28H34O7 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC名 |
ethyl 2-[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetate |
InChI |
InChI=1S/C28H34O7/c1-7-33-23(31)15-34-19-9-8-16(10-20(19)32-6)24-25-17(29)11-27(2,3)13-21(25)35-22-14-28(4,5)12-18(30)26(22)24/h8-10,24H,7,11-15H2,1-6H3 |
InChIキー |
UAMHMRZPYOHTGT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11695166.png)
![1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)


![(2E)-1-(4-bromophenyl)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11695188.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11695189.png)
![2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11695194.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)


![2-chloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}benzamide](/img/structure/B11695227.png)
![(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
